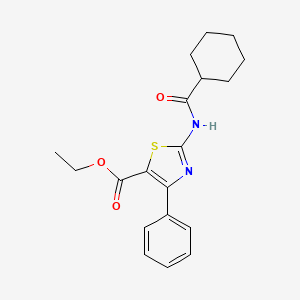
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate, also known as CCT129202, is a chemical compound that has gained significant attention in the scientific research community. This compound is a member of the thiazole family and has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
作用机制
The mechanism of action of Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate involves the inhibition of specific enzymes and pathways. In cancer cells, this compound inhibits the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in cell proliferation and survival. In addition, this compound inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease, this compound inhibits the activity of beta-secretase, an enzyme that is responsible for the production of beta-amyloid, a protein that forms plaques in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In addition, this compound has been found to inhibit tumor growth in animal models. In Alzheimer's disease, this compound has been found to decrease the production of beta-amyloid and improve cognitive function in animal models.
实验室实验的优点和局限性
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. In addition, it has been found to be effective in inhibiting specific enzymes and pathways, making it a useful tool for studying the mechanisms of cancer and Alzheimer's disease. However, this compound also has some limitations. It has been found to be toxic at high concentrations, which limits its use in some experiments. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret some experimental results.
未来方向
There are several future directions for the study of Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate. One direction is the development of new analogs with improved efficacy and reduced toxicity. Another direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of new therapies for cancer and Alzheimer's disease. Finally, the use of this compound in combination with other drugs could be explored, as it has been found to have synergistic effects with some chemotherapy agents.
合成方法
The synthesis of Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-aminocyclohexanecarboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenylthiazole-5-carboxylic acid to form the intermediate product, which is then treated with ethyl alcohol to yield the final product, this compound.
科学研究应用
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate has been found to have potential applications in various fields of research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to have potential applications in the treatment of Alzheimer's disease. Studies have shown that this compound inhibits the activity of beta-secretase, an enzyme that plays a key role in the development of Alzheimer's disease.
属性
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOWQKRSWIPPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

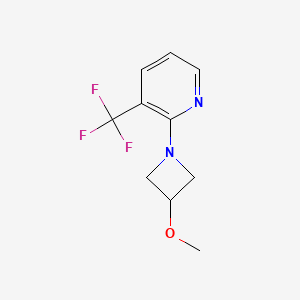

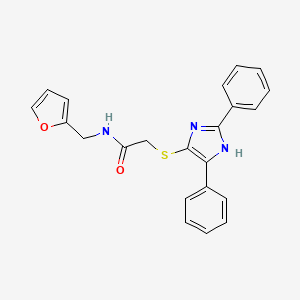
![4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2791992.png)
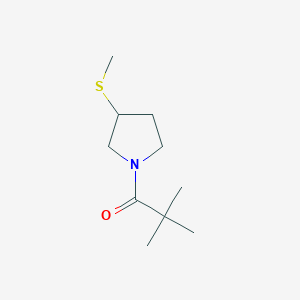
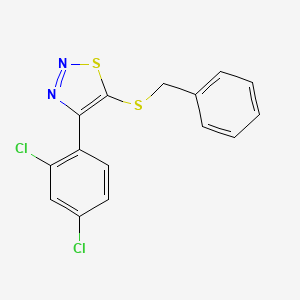
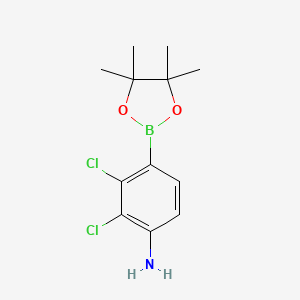
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide](/img/structure/B2792001.png)

![5-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2792004.png)
![(3-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2792008.png)
![methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2792009.png)
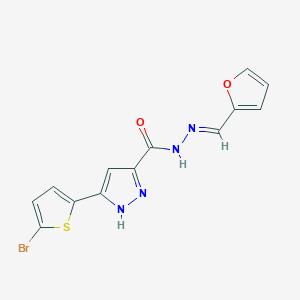
![Trans-1-[(Benzyloxy)carbonyl]-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2792011.png)